molecular formula C18H20N4O3S B2878192 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1421584-09-9

1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2878192
CAS No.: 1421584-09-9
M. Wt: 372.44
InChI Key: NIIZPOFPYBBVSE-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a furan-2-ylmethyl group and a cyclohexyl moiety substituted with a 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl unit. Its structural complexity arises from the integration of heterocyclic systems (furan, thiophene, and oxadiazole), which are known to enhance bioactivity and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-17(19-11-14-5-4-9-24-14)21-18(7-2-1-3-8-18)16-20-15(22-25-16)13-6-10-26-12-13/h4-6,9-10,12H,1-3,7-8,11H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZPOFPYBBVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(1-Nitrocyclohexyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Reaction Scheme :

  • Formation of 1-Nitrocyclohexanecarboxamidoxime :
    Cyclohexanecarbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime. Nitration at the cyclohexane ring is achieved using a mixture of HNO₃ and H₂SO₄, introducing the nitro group at position 1.
  • Oxidative Cyclization :
    The amidoxime reacts with thiophene-3-carbaldehyde in the presence of graphene oxide (GO) as a dual oxidant and acid catalyst. GO facilitates dehydration and cyclization via its oxygenated functional groups, forming the 1,2,4-oxadiazole ring.

Optimized Conditions :

Parameter Value
Catalyst Graphene oxide (20 mg/mmol)
Solvent Ethanol
Temperature 80°C
Time 12 h
Yield 78–82%

Mechanistic Insights :
GO’s carboxyl and epoxy groups polarize the carbonyl of thiophene-3-carbaldehyde, enhancing electrophilicity for nucleophilic attack by the amidoxime’s amino group. Subsequent cyclization and elimination of water yield the oxadiazole.

Reduction of the Nitro Group to Amine

Methods :

  • Catalytic Hydrogenation :
    The nitro-substituted oxadiazole is hydrogenated under H₂ (1 atm) using 10% Pd/C in methanol at 25°C for 6 h.
    Yield : 90–95%.
  • Chemoselective Reduction :
    SnCl₂ in concentrated HCl selectively reduces the nitro group without affecting the oxadiazole ring.

Critical Considerations :

  • Pd/C hydrogenation is preferred for scalability and minimal side reactions.
  • FTIR monitoring confirms nitro reduction (loss of NO₂ stretch at ~1520 cm⁻¹).

Urea Formation via Isocyanate Coupling

Reaction Protocol :

  • Generation of Furan-2-ylmethyl Isocyanate :
    Furan-2-ylmethylamine is treated with triphosgene in dry dichloromethane (DCM) at 0°C.
  • Coupling Reaction :
    The amine-functionalized cyclohexyl-oxadiazole reacts with furan-2-ylmethyl isocyanate in DCM containing triethylamine (TEA) as a base.

Optimized Conditions :

Parameter Value
Solvent Dry DCM
Base TEA (1.2 equiv)
Temperature 0°C → 25°C (gradual warming)
Time 8 h
Yield 75–80%

Characterization :

  • ¹H NMR : Urea NH protons appear as broad singlets at δ 6.2–6.5 ppm.
  • HRMS : [M+H]+ matches the theoretical exact mass (e.g., m/z 427.1542 for C₂₁H₂₂N₄O₃S).

Comparative Analysis of Synthetic Routes

Catalytic Approaches :

Method Catalyst Yield (%) Environmental Impact
GO-mediated cyclization Graphene oxide 78–82 Low (solvent reuse)
Classical H₂SO₄ H₂SO₄ 60–65 High (acid waste)

Functionalization Efficiency :

  • Nitro reduction via Pd/C outperforms SnCl₂ in yield and purity.
  • Urea coupling in ionic liquids (e.g., [EMIM]OAc) enhances reaction rates but complicates purification.

Mechanistic and Optimization Insights

  • GO’s Dual Role : Acts as a Brønsted acid (via –COOH groups) and oxidant (epoxy groups), enabling one-pot cyclization.
  • Solvent Effects : Ethanol maximizes amidoxime solubility, while DCM minimizes urea hydrolysis during coupling.
  • Side Reactions :
    • Over-reduction of the oxadiazole ring during hydrogenation (mitigated by low H₂ pressure).
    • Isocyanate dimerization (suppressed by TEA).

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to modify the urea linkage or the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan, thiophene, or oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines or alcohols.

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its heterocyclic rings could be useful in the development of new materials with specific electronic properties.

Biology and Medicine:

    Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.

Industry:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

  • Target Compound :

    • N1-Substituent : Furan-2-ylmethyl (electron-rich heteroaromatic).
    • N3-Substituent : Cyclohexyl linked to 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl.
    • Molecular Weight : ~431–436 g/mol (estimated from analogs in ).
  • Analog 1 : 3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea

    • N1-Substituent : 3-(Trifluoromethyl)phenyl (electron-withdrawing).
    • Oxadiazole Substituent : Pyridin-4-yl (basic heterocycle).
    • Molecular Weight : 431.41 g/mol.
    • Key Difference : Replacement of thiophene with pyridine alters electronic properties and solubility.
  • Analog 2 : 1-Phenyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea

    • N1-Substituent : Phenyl (simple aromatic).
    • Oxadiazole Substituent : Phenyl (hydrophobic).
    • Molecular Weight : 400.18 g/mol.
    • Key Difference : Pyrrolidine replaces cyclohexyl, reducing steric bulk.

Substituent Variations on the Oxadiazole Ring

  • Target Compound :

    • Oxadiazole C3 Substituent : Thiophen-3-yl (sulfur-containing heterocycle).
  • Analog 3 : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

    • Oxadiazole Replacement : Thiazole ring with piperazine-hydrazine side chain.
    • Molecular Weight : 518.1 g/mol.
    • Key Difference : Thiazole and extended side chain introduce hydrogen-bonding capacity.
  • Analog 4 : 1-(1H-1,2,3,4-Tetrazol-1-yl)cyclohexane-1-carboxylic acid

    • Oxadiazole Replacement : Tetrazole (acidic heterocycle).
    • Key Difference : Tetrazole enhances metabolic stability but lacks sulfur’s polarizability.

Structural and Functional Impact

Property Target Compound Analog 1 Analog 2
Heterocyclic Diversity Furan, thiophene, oxadiazole Pyridine, oxadiazole Phenyl, oxadiazole
Molecular Weight (g/mol) ~436 431.41 400.18
Solubility Moderate (thiophene) Low (CF3 group) Moderate (pyrrolidine)
Bioactivity Potential High (multifunctional S, O) Moderate (basic pyridine) Variable (phenyl hydrophobicity)

Biological Activity

The compound 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel synthetic molecule that combines structural elements known for their biological activities. The furan and thiophene moieties, along with the oxadiazole ring, suggest potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial and anticancer effects.

Chemical Structure

The molecular formula for the compound is C18H20N4O2S. Its structure includes:

  • Furan ring : Contributes to various biological activities.
  • Thiophene ring : Known for its role in enhancing pharmacological properties.
  • Oxadiazole moiety : Associated with significant antitumor and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. A related study on 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives demonstrated moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of alkyl substituents was shown to enhance activity significantly.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainMinimum Inhibitory Concentration (MIC)
5-(furan-2-yl)-4-amino-1,2,4-triazoleS. aureus ATCC 2592332 µg/mL
5-(furan-2-yl)-4-amino-1,2,4-triazole with isopropyl groupE. coli ATCC 2592216 µg/mL

These findings suggest that modifications in the structure of similar compounds can lead to enhanced antimicrobial potency.

Anticancer Activity

Compounds featuring the oxadiazole ring have been extensively studied for their anticancer properties. A review highlighted that substituted oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines . For instance, derivatives of oxadiazole demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Oxadiazole derivative AMCF-70.15
Oxadiazole derivative BMDA-MB-2310.25

The mechanism of action often involves apoptosis induction through pathways involving p53 activation .

Case Studies

  • Study on Oxadiazole Derivatives : Villemagne et al. (2020) synthesized new oxadiazole compounds that served as EthR inhibitors in Mycobacterium tuberculosis. Their findings indicated that these compounds had improved solubility and metabolic stability, making them promising candidates for further development .
  • Antitumor Activity Evaluation : Parikh et al. (2020) presented data on substituted oxadiazoles showing effective anti-tuberculosis activity alongside anticancer properties against monoresistant strains of Mycobacterium tuberculosis .

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